molecular formula C13H16N2O3 B1425398 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione CAS No. 1465769-17-8

1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione

Cat. No. B1425398
M. Wt: 248.28 g/mol
InChI Key: ZKQOSPVOYCCQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione” is a chemical compound. It is related to the class of compounds known as piperazines . Piperazines are a group of organic compounds consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The 4-methoxyphenyl group indicates the presence of a phenyl ring with a methoxy (–OCH3) group attached to the fourth carbon .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . Various methods have been reported for the synthesis of substituted piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Biological Activities of Derivatives

  • Research on derivatives of curcumin, such as Schiff base, hydrazone, and oxime derivatives, highlights the method of modifying the carbonyl group of curcumin to improve its medicinal and biological properties. These compounds and their metal complexes show heightened potency in biological activity, suggesting a similar potential for targeted modification in compounds like "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" for enhanced activity in various applications (Omidi & Kakanejadifard, 2020).

Drug Design and Molecular Interaction

  • Studies on Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA, suggest the importance of N-methyl piperazine derivatives in the design of drugs with specific DNA interactions. This highlights the potential of "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" in drug design, especially for targeting DNA or RNA structures in therapeutic applications (Issar & Kakkar, 2013).

Pharmacological and Therapeutic Applications

  • The exploration of 2,4-thiazolidinediones as PTP 1B inhibitors, focusing on the structural framework optimization to design potential inhibitors, indicates the utility of chemical derivatives in developing treatments for conditions like Type 2 Diabetes Mellitus. This underscores the importance of chemical scaffolds like "1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione" in medicinal chemistry for creating novel therapeutic agents (Verma, Yadav, & Thareja, 2019).

Safety And Hazards

The safety data sheet for a related compound, “4-Methoxyphenol”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQOSPVOYCCQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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